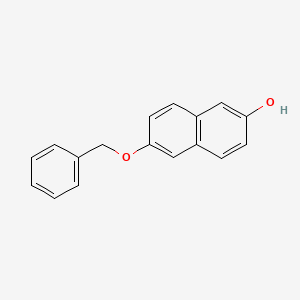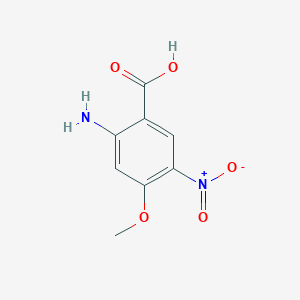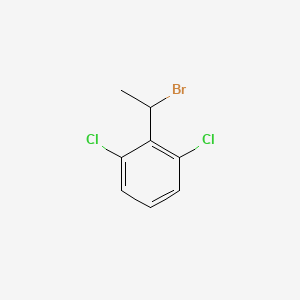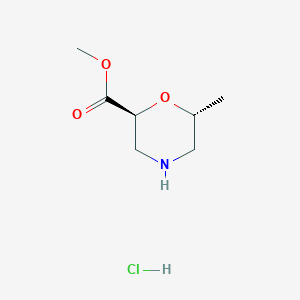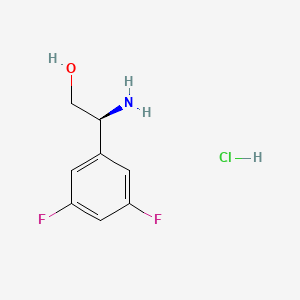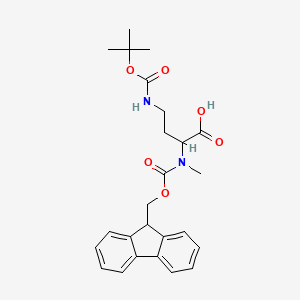
Fmoc-N-Me-Dab(Boc)-OH
Overview
Description
Fmoc-N-Me-Dab(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of Fmoc-protected amino acid, which is commonly used in peptide synthesis. Fmoc-N-Me-Dab(Boc)-OH has unique properties that make it an ideal candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of Fmoc-N-Me-Dab(Boc)-OH is not well understood. However, it is believed to work by interacting with specific receptors or enzymes in the body. This interaction can lead to changes in biochemical and physiological processes, which can have therapeutic effects.
Biochemical And Physiological Effects
Fmoc-N-Me-Dab(Boc)-OH has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anticancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of Fmoc-N-Me-Dab(Boc)-OH is its high yield and purity in peptide synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe choice for use in scientific research. However, one limitation of Fmoc-N-Me-Dab(Boc)-OH is its cost. This compound can be expensive to produce, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Fmoc-N-Me-Dab(Boc)-OH in scientific research. One potential area of research is the development of novel compounds for drug discovery. Additionally, this compound could be used to study protein-protein interactions and the mechanisms of action of various enzymes. Finally, further research is needed to fully understand the biochemical and physiological effects of Fmoc-N-Me-Dab(Boc)-OH.
Scientific Research Applications
Fmoc-N-Me-Dab(Boc)-OH has been used in various scientific research applications, including peptide synthesis, drug discovery, and the study of protein-protein interactions. This compound has been shown to be effective in the synthesis of peptides with high yields and purity. In drug discovery, Fmoc-N-Me-Dab(Boc)-OH has been used to develop novel compounds with potential therapeutic properties.
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWNUSHPLVJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



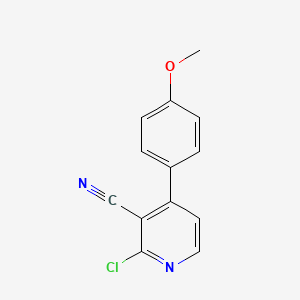
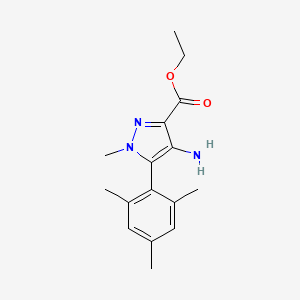
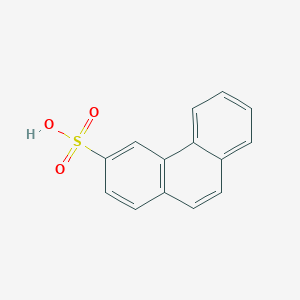
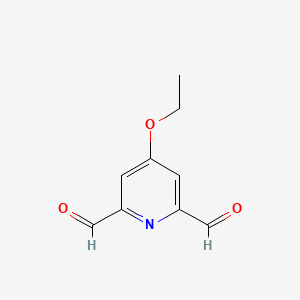
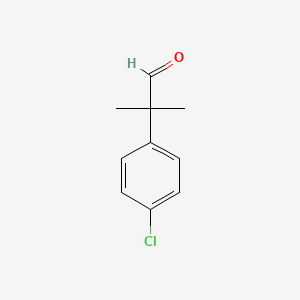
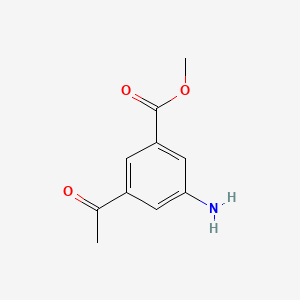
![5-hydroxy-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3250578.png)
![[1-(2-Pyridinyl)cyclohexyl]methanamine](/img/structure/B3250579.png)
